Aβ Assembly Inhibition: D-Klvffa IC₅₀ and Potency Relative to L-Enantiomer
D-Klvffa inhibits Aβ assembly with an IC₅₀ of 2.6 μM . In direct head-to-head in vitro fibrillogenesis assays, the D-enantiomers of KLVFFA and related peptides were unexpectedly more active than their L-counterparts, demonstrating heterochiral stereoselectivity where D-Klvffa was the more potent inhibitor against native L-Aβ [1].
| Evidence Dimension | Inhibition of Aβ assembly |
|---|---|
| Target Compound Data | IC₅₀ = 2.6 μM; more potent than L-KLVFFA |
| Comparator Or Baseline | L-KLVFFA: less potent (relative potency difference noted in fibrillogenesis assay) |
| Quantified Difference | D-enantiomers more active than L-enantiomers; exact fold-difference varies with assay endpoint |
| Conditions | In vitro fibrillogenesis assay; native L-Aβ substrate |
Why This Matters
The heterochiral stereoselectivity of D-Klvffa confers superior inhibitory potency against L-Aβ, making it a more effective tool than L-KLVFFA for blocking Aβ assembly in vitro.
- [1] Chalifour RJ, McLaughlin RW, Lavoie L, Morissette C, Tremblay N, Boulé M, Sarazin P, Stéa D, Lacombe D, Tremblay P, Gervais F. Stereoselective interactions of peptide inhibitors with the beta-amyloid peptide. J Biol Chem. 2003 Sep 12;278(37):34874-81. View Source
